N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzodioxole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Oxolane Ring: The final step involves the reaction of the intermediate with an oxolane derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the sulfamoyl group.
Substitution: The benzamide and oxolane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Products include oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the sulfamoyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT and MAPK pathways, leading to its biological effects.
Comparison with Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bromomethyl methyl ether
Comparison: N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is unique due to its combination of a benzodioxole moiety, a sulfamoyl group, and an oxolane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability and specificity in its applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-22(12-16-3-2-10-26-16)29(24,25)17-7-4-14(5-8-17)20(23)21-15-6-9-18-19(11-15)28-13-27-18/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAJZZKGUNCVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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